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Abstract
Barley (Hordeum vulgare L.) seedlings are a rich source of bioactive flavonoids, which have

demonstrated a wide range of biological activities with significant potential for therapeutic

applications. This technical guide provides an in-depth overview of the antioxidant, anti-

inflammatory, neuroprotective, and anti-cancer properties of flavonoids isolated from barley

seedlings. Detailed experimental methodologies for key assays are provided, along with a

comprehensive summary of quantitative data. Furthermore, this guide illustrates the underlying

molecular mechanisms, specifically the modulation of the NF-κB and MAPK signaling

pathways, through detailed diagrams. This document is intended to serve as a valuable

resource for researchers and professionals in the fields of natural product chemistry,

pharmacology, and drug development.

Introduction
Barley grass, the young leaf of the barley plant, has been consumed for centuries for its

nutritional and health benefits. Modern scientific research has identified flavonoids as a major

class of bioactive compounds responsible for many of these therapeutic properties. Young

barley leaves are particularly rich in specific flavonoids, including saponarin and lutonarin,

which have been the focus of numerous studies.[1][2] These compounds and the

unfractionated flavonoid extracts from barley seedlings have been shown to possess potent

biological activities, making them promising candidates for the development of novel
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pharmaceuticals and nutraceuticals. This guide will delve into the scientific evidence supporting

these claims, with a focus on the molecular mechanisms and experimental validation of their

effects.

Major Bioactive Flavonoids in Barley Seedlings
Several key flavonoids have been identified and quantified in barley seedlings, with their

concentrations varying depending on the cultivar and growing conditions. The most prominent

of these include:

Saponarin (Apigenin-6-C-glucosyl-7-O-glucoside): Often the most abundant flavonoid in

young barley leaves.[3]

Lutonarin (Apigenin-6-C-glucosyl-7-O-glucoside): Another major flavonoid, often found in

conjunction with saponarin.[1][2]

Isoorientin-7-O-glucoside: A flavone C-glycoside with demonstrated antioxidant properties.[3]

Isovitexin-7-O-glucoside: Another significant flavone C-glycoside present in barley seedlings.

[3]

Other Flavonoids: Catechins, myricetin, quercetin, and kaempferol have also been identified

in various barley genotypes.[4]

Biological Activities and Quantitative Data
The flavonoids from barley seedlings exhibit a range of biological activities, which have been

quantified in numerous studies. The following tables summarize the key findings.

Antioxidant Activity
Flavonoids from barley seedlings are potent antioxidants, capable of scavenging free radicals

and inhibiting lipid peroxidation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

https://www.mdpi.com/1420-3049/28/13/5038
https://www.benchchem.com/product/b8118792?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15748625/
https://uhra.herts.ac.uk/id/eprint/21302/
https://www.mdpi.com/1420-3049/28/13/5038
https://www.mdpi.com/1420-3049/28/13/5038
https://www.aloki.hu/pdf/2302_36773690.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8118792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flavonoid/Extract Assay Result Reference

Saponarin

Malonaldehyde (MA)

Inhibition (from

squalene, 2 µmol/mL)

Nearly 100% inhibition [5]

Saponarin

Malonaldehyde (MA)

Inhibition (from ODTA,

15 µmol/mL)

60% inhibition [5]

Saponarin

Malonaldehyde (MA)

Inhibition (from EPA,

15 µmol/mL)

50% inhibition [5]

Saponarin

Malonaldehyde (MA)

Inhibition (from DHA,

15 µmol/mL)

43% inhibition [5]

Saponarin/Lutonarin

mix (4.5:1 w/w)

Malonaldehyde (MA)

Inhibition (from cod

liver oil)

86% inhibition [5]

Barley Sprout Extract
DPPH Radical

Scavenging

IC50: 21.04 ± 0.00

mg/mL
[6]

Barley Sprout Extract
ABTS Radical

Scavenging

IC50: 88.53 ± 2.75

mg/mL
[6]

Barley Sprout Extract FRAP Assay
IC50: 2.50 ± 0.00

µg/mL
[6]

Anti-Inflammatory Activity
Barley seedling flavonoids have been shown to suppress inflammatory responses in cellular

models.
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Flavonoid/Extract Cell Line Key Findings Reference

Saponarin (80 μM) RAW 264.7

Significantly inhibited

TNF-α, IL-1β, and

COX-2 expression.

Inhibited

phosphorylation of

ERK and p38.

[7]

Lutonarin (20-60 µM) RAW 264.7

Dose-dependently

suppressed LPS-

induced expression of

IL-6, TNF-α, COX-2,

and iNOS.

Suppressed NF-κB

activation.

[5][8]

Neuroprotective Activity
Extracts from barley seedlings have demonstrated protective effects in neuronal cell models of

oxidative stress.

Extract Cell Line Key Findings Reference

Barley Sprout Leaf

Extract
HT22

Significantly increased

cell viability in H2O2-

treated cells.

Increased superoxide

dismutase (SOD)

activity and decreased

malonaldehyde (MDA)

levels.

[8]

Anti-Cancer Activity
Flavonoids from barley have been investigated for their potential to inhibit the growth of cancer

cells.
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Flavonoid/Extract Cell Line Key Findings Reference

Barley Grass Extract
MCF-7 (Breast

Cancer)

Inhibited cell viability

and caused apoptosis

by increasing

intracellular reactive

oxygen species

(ROS).

[9]

Barley Grass Extract Prostate Cancer Cells

Inhibited cell viability

and induced

apoptosis.

[9]

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.

Flavonoid Extraction and Identification
Protocol for Microwave-Assisted Extraction of Flavonoids from Young Barley Leaves[10][11]

Sample Preparation: Dry young barley leaves and grind them into a fine powder.

Extraction:

Mix the barley leaf powder with water at a liquid-solid ratio of 34.02 mL/g.

Subject the mixture to microwave-assisted extraction at a power of 1.27 W/g for 11.12

minutes.

Repeat the extraction process twice under the same conditions.

Filtration and Analysis:

Filter the extract to remove solid plant material.

Analyze the flavonoid content using High-Performance Liquid Chromatography coupled

with Mass Spectrometry (HPLC-MS).
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Protocol for HPLC-MS Analysis of Flavonoids[10][11]

Chromatographic System: Utilize a C18 column for separation.

Mobile Phase: Employ a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in

acetonitrile (B).

Detection: Use a mass spectrometer with an electrospray ionization (ESI) source in positive

ion mode for detection and identification of flavonoid compounds based on their mass-to-

charge ratio (m/z) and fragmentation patterns.

Antioxidant Activity Assays
Protocol for DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[8][12]

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

Reaction Mixture:

In a 96-well microplate or test tubes, add a fixed volume of the DPPH solution (e.g., 200

µL).

Add varying concentrations of the barley seedling flavonoid extract or isolated compound.

Include a control containing only the DPPH solution and the solvent.

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

Measurement: Measure the absorbance of the solutions at 517 nm using a

spectrophotometer.

Calculation: Calculate the percentage of radical scavenging activity using the formula: %

Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Protocol for ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging

Assay[13][14]

Reagent Preparation:
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Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium

persulfate.

Mix the two solutions in equal volumes and allow them to react in the dark at room

temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.700 ± 0.02 at 734

nm.

Reaction Mixture:

Add a small volume of the barley seedling flavonoid extract or isolated compound to the

diluted ABTS•+ solution.

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 30 minutes).

Measurement: Measure the absorbance at 734 nm.

Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

Protocol for FRAP (Ferric Reducing Antioxidant Power) Assay[15][16]

Reagent Preparation:

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of

2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM solution of FeCl3·6H2O in a

10:1:1 ratio.

Reaction Mixture:

Add the FRAP reagent to the barley seedling flavonoid extract or isolated compound.

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

Calculation: The antioxidant capacity is determined by comparing the absorbance of the

sample to a standard curve prepared with a known antioxidant, such as Trolox or FeSO4.
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Protocol for Malonaldehyde (MA) Inhibition Assay[5][17]

Lipid System: Use a lipid substrate such as ethyl arachidonate or a biological lipid sample

(e.g., cod liver oil).

Oxidation Induction: Induce lipid peroxidation using Fenton's reagent (FeSO4 and H2O2) or

UV irradiation.

Treatment: Add the barley seedling flavonoid extract or isolated compound to the lipid

system before or during the induction of oxidation.

MA Detection:

After a set incubation period, stop the reaction.

React the mixture with thiobarbituric acid (TBA) under acidic conditions and heat to form a

pink-colored MDA-TBA adduct.

Measure the absorbance of the adduct at approximately 532 nm or analyze by gas

chromatography.

Calculation: Calculate the percentage inhibition of MA formation compared to a control

without the flavonoid.

Cell-Based Assays
Protocol for Anti-Inflammatory Assay in RAW 264.7 Macrophages[8][18]

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS

and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

Treatment:

Seed the cells in 96-well plates.

Pre-treat the cells with various concentrations of barley seedling flavonoids for a specified

time (e.g., 1-4 hours).
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Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory

response.

Nitric Oxide (NO) Measurement:

After 24 hours of LPS stimulation, collect the cell culture supernatant.

Measure the amount of nitrite (a stable product of NO) using the Griess reagent.

Cytokine Measurement (TNF-α, IL-6):

Collect the cell culture supernatant and measure the levels of TNF-α and IL-6 using

specific ELISA kits.

Gene and Protein Expression Analysis (iNOS, COX-2):

Lyse the cells to extract RNA or protein.

Analyze the mRNA expression of iNOS and COX-2 using RT-qPCR.

Analyze the protein expression of iNOS and COX-2 using Western blotting.

Protocol for Neuroprotection Assay in HT22 Hippocampal Neuronal Cells[8]

Cell Culture: Culture HT22 cells in DMEM with 10% FBS.

Induction of Oxidative Stress:

Seed the cells in 96-well plates.

Treat the cells with an oxidative agent such as hydrogen peroxide (H2O2) or glutamate to

induce cell death.

Treatment: Co-treat or pre-treat the cells with barley seedling flavonoid extracts.

Cell Viability Assay (MTT Assay):

After the treatment period, add MTT solution to the cells and incubate for 3-4 hours.
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The viable cells will reduce the yellow MTT to purple formazan crystals.

Dissolve the formazan crystals in a solvent (e.g., DMSO) and measure the absorbance at

approximately 570 nm.

Cell viability is expressed as a percentage of the control (untreated) cells.

Protocol for Anti-Cancer Assay in MCF-7 Breast Cancer Cells[9]

Cell Culture: Culture MCF-7 cells in an appropriate medium (e.g., RPMI-1640) with 10%

FBS.

Treatment:

Seed the cells in 96-well plates.

Treat the cells with various concentrations of barley seedling flavonoids for 24-48 hours.

Cell Viability Assay (MTT Assay): Perform the MTT assay as described in the

neuroprotection protocol to determine the cytotoxic effect of the flavonoids.

Apoptosis Assays:

Annexin V/Propidium Iodide (PI) Staining: Stain the treated cells with Annexin V-FITC and

PI and analyze by flow cytometry to distinguish between viable, early apoptotic, late

apoptotic, and necrotic cells.

Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-

3, -7, -9) using specific substrates to confirm the induction of apoptosis.[16]

Signaling Pathways and Mechanisms of Action
Flavonoids from barley seedlings exert their biological effects by modulating key intracellular

signaling pathways, primarily the NF-κB and MAPK pathways, which are central regulators of

inflammation and cellular stress responses.

Inhibition of the NF-κB Signaling Pathway
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The NF-κB pathway is a critical regulator of the expression of pro-inflammatory genes.

Saponarin and lutonarin have been shown to inhibit this pathway.[7][8][11]
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Caption: Inhibition of the NF-κB signaling pathway by barley flavonoids.

Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a

variety of stimuli and plays a role in inflammation. Saponarin has been shown to inhibit the

phosphorylation of key MAPK proteins.[7][11]
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Caption: Modulation of the MAPK signaling pathway by barley flavonoids.

Experimental Workflow for Investigating Anti-
Inflammatory Effects
The following diagram illustrates a typical workflow for studying the anti-inflammatory properties

of barley seedling flavonoids.
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Caption: Workflow for anti-inflammatory activity assessment.

Conclusion
The flavonoids present in barley seedlings, particularly saponarin and lutonarin, exhibit a

compelling range of biological activities, including potent antioxidant, anti-inflammatory,

neuroprotective, and anti-cancer effects. The mechanisms underlying these activities are being

increasingly elucidated, with the modulation of the NF-κB and MAPK signaling pathways

emerging as key events. The detailed experimental protocols and quantitative data

summarized in this guide provide a solid foundation for further research and development in

this area. Continued investigation into the synergistic effects of these flavonoids and their
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bioavailability in vivo will be crucial for translating these promising preclinical findings into

effective therapeutic strategies for a variety of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.mdpi.com/1422-0067/22/16/8431
https://www.mdpi.com/1422-0067/22/16/8431
https://pubmed.ncbi.nlm.nih.gov/37505782/
https://pubmed.ncbi.nlm.nih.gov/37505782/
https://pubmed.ncbi.nlm.nih.gov/37505782/
https://pubmed.ncbi.nlm.nih.gov/15589482/
https://pubmed.ncbi.nlm.nih.gov/15589482/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2376174/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2376174/
https://www.benchchem.com/product/b8118792#biological-activities-of-flavonoids-from-barley-seedlings
https://www.benchchem.com/product/b8118792#biological-activities-of-flavonoids-from-barley-seedlings
https://www.benchchem.com/product/b8118792#biological-activities-of-flavonoids-from-barley-seedlings
https://www.benchchem.com/product/b8118792#biological-activities-of-flavonoids-from-barley-seedlings
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8118792?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8118792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

